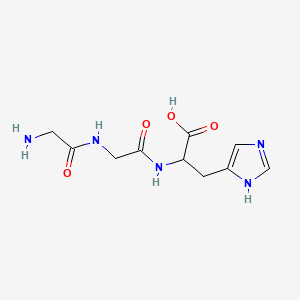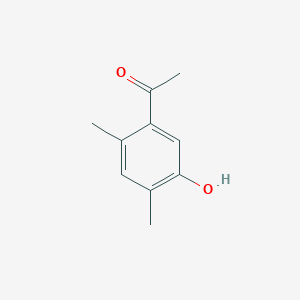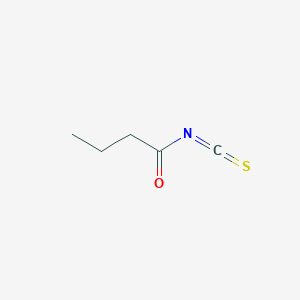
Butanoyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoyl isothiocyanate is an organic compound with the molecular formula C5H9NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. These compounds are known for their diverse biological activities and are commonly found in cruciferous vegetables. This compound is a derivative of butanoic acid and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butanoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of butanoyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetone. The reaction proceeds as follows:
C4H7COCl+KSCN→C4H7CONCS+KCl
Another method involves the use of primary amines and carbon disulfide, followed by oxidation. This method is often employed for the synthesis of various isothiocyanates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Butanoyl isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Hydrolysis: Reacts with water to form butanoic acid and thiocyanic acid.
Oxidation and Reduction: Can be oxidized to form sulfonyl derivatives or reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like primary amines and alcohols under mild conditions.
Hydrolysis: Requires acidic or basic conditions.
Oxidation: Often involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Thioureas and Thiocarbamates: From nucleophilic substitution.
Butanoic Acid and Thiocyanic Acid: From hydrolysis.
Sulfonyl Derivatives: From oxidation.
Scientific Research Applications
Butanoyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of butanoyl isothiocyanate involves its reactivity with nucleophiles, particularly thiol groups in proteins. This reactivity leads to the modification of protein function and can induce cellular responses such as apoptosis and cell cycle arrest. Key molecular targets include enzymes involved in detoxification pathways and transcription factors like Nrf2, which regulates the expression of antioxidant proteins .
Comparison with Similar Compounds
Butanoyl isothiocyanate can be compared with other isothiocyanates such as:
Allyl Isothiocyanate: Known for its pungent flavor and antimicrobial properties.
Phenethyl Isothiocyanate: Studied for its anticancer effects.
Sulforaphane: Recognized for its potent antioxidant activity.
Uniqueness: this compound is unique due to its specific reactivity and the types of products it forms. Its applications in organic synthesis and potential therapeutic uses distinguish it from other isothiocyanates .
Properties
CAS No. |
28815-59-0 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
butanoyl isothiocyanate |
InChI |
InChI=1S/C5H7NOS/c1-2-3-5(7)6-4-8/h2-3H2,1H3 |
InChI Key |
RRHQYWHXJHTVRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)
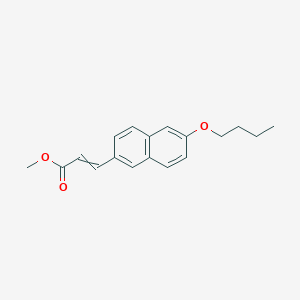


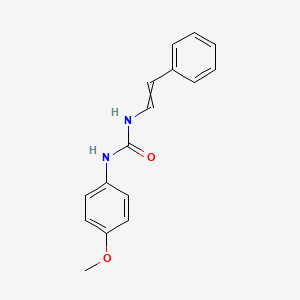
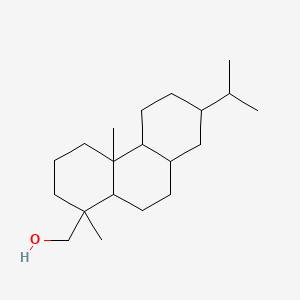
![3-(Furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11726020.png)
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)

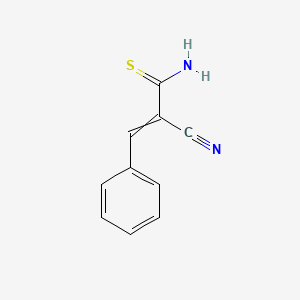

![2-cyano-N'-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11726048.png)
